Cas no 2171944-49-1 ({5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

5-Ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl)(methyl)amine is a specialized triazole-based amine compound featuring a unique methylcyclopropyl substituent. Its structural complexity, combining a triazole core with ethyl and methylamine functionalities, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits potential for selective reactivity due to the steric and electronic effects of the cyclopropyl group, which may enhance stability and modulate biological activity. Its well-defined molecular architecture allows for precise modifications, making it suitable for applications in drug discovery and ligand design. The compound is typically handled under controlled conditions to ensure purity and consistency in research settings.
{5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine structure
2171944-49-1 structure
Product name:{5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
CAS No:2171944-49-1
MF:C10H18N4
Molecular Weight:194.276721477509
CID:6244471
PubChem ID:165866645

{5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 化学的及び物理的性質

名前と識別子

    • {5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
    • {[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
    • 2171944-49-1
    • EN300-1596247
    • インチ: 1S/C10H18N4/c1-4-9-8(6-11-3)12-13-14(9)10-5-7(10)2/h7,10-11H,4-6H2,1-3H3
    • InChIKey: UUSJIQDUWWNNJY-UHFFFAOYSA-N
    • SMILES: N1(C(CC)=C(CNC)N=N1)C1CC1C

計算された属性

  • 精确分子量: 194.153146591g/mol
  • 同位素质量: 194.153146591g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 197
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 42.7Ų

{5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1596247-1.0g
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171944-49-1
1g
$1742.0 2023-05-26
Enamine
EN300-1596247-0.05g
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171944-49-1
0.05g
$1464.0 2023-05-26
Enamine
EN300-1596247-100mg
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171944-49-1
100mg
$1533.0 2023-09-23
Enamine
EN300-1596247-2500mg
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171944-49-1
2500mg
$3417.0 2023-09-23
Enamine
EN300-1596247-0.25g
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171944-49-1
0.25g
$1604.0 2023-05-26
Enamine
EN300-1596247-0.1g
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171944-49-1
0.1g
$1533.0 2023-05-26
Enamine
EN300-1596247-0.5g
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171944-49-1
0.5g
$1673.0 2023-05-26
Enamine
EN300-1596247-2.5g
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171944-49-1
2.5g
$3417.0 2023-05-26
Enamine
EN300-1596247-1000mg
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171944-49-1
1000mg
$1742.0 2023-09-23
Enamine
EN300-1596247-10000mg
{[5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171944-49-1
10000mg
$7497.0 2023-09-23

{5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 関連文献

{5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amineに関する追加情報

Introduction to {5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine and Its Significance in Modern Chemical Biology

{5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine is a structurally complex organic compound with a molecular formula that reflects its intricate connectivity and potential biological activity. This compound, identified by the CAS number 2171944-49-1, has garnered attention in the chemical biology community due to its unique triazolylmethyl and amine functional groups. These features not only contribute to its distinct chemical properties but also open up possibilities for diverse applications in pharmaceutical research and drug development.

The molecular architecture of {5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine is characterized by a central triazole ring substituted with an ethyl group and a 2-methylcyclopropyl moiety. This substitution pattern is critical as it influences the compound's electronic properties, solubility, and potential interactions with biological targets. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their stability and versatility in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. {5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine has been subjected to virtual screening using molecular docking algorithms to identify potential binding sites on target proteins. These studies suggest that the compound may interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for further investigation.

In vitro studies have begun to elucidate the pharmacological profile of {5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine. Initial experiments have shown that it exhibits moderate affinity for certain kinases, which are key players in cell signaling cascades. The ability of this compound to modulate kinase activity could have therapeutic implications in conditions such as cancer and autoimmune diseases. Additionally, its interaction with other biological targets remains an area of active research.

The synthesis of {5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine presents unique challenges due to its complex structure. Advanced synthetic methodologies, including transition metal-catalyzed reactions and multistep organic transformations, have been employed to achieve high yields and purity. The development of efficient synthetic routes is crucial for scaling up production and conducting extensive biological evaluations.

One of the most exciting aspects of this compound is its potential role in the development of novel therapeutic agents. The combination of structural features that enhance bioavailability and target specificity makes {5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine an attractive scaffold for drug discovery. Researchers are exploring derivatives of this compound to optimize its pharmacokinetic properties while maintaining or enhancing its biological activity.

The integration of machine learning techniques into drug discovery has accelerated the process of identifying promising candidates like {5-ethyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine. Predictive models trained on large datasets can identify structural motifs associated with high activity and selectivity. These models have been instrumental in guiding synthetic efforts and prioritizing compounds for experimental validation.

As interest in targeted therapies grows, compounds like {5-ethylyl-(} methyl{)} amine derivatives are becoming increasingly relevant. The ability to fine-tune their structure allows for the development of drugs that can selectively inhibit disease-causing pathways without affecting normal cellular processes. This precision is particularly important in treating complex diseases where off-target effects can lead to adverse reactions.

The future prospects for {5-etlyl(} methyl{)} amine derivatives are bright, with ongoing research aimed at expanding their therapeutic potential. Collaborative efforts between chemists and biologists are essential for translating laboratory discoveries into clinical applications. By leveraging interdisciplinary approaches and cutting-edge technologies, the full potential of this class of compounds can be realized.

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